Trace-Level Quantification of 2-Chloro-5-nitroaniline as a Genotoxic Impurity Marker in Vismodegib API
A validated LC-MS/MS method was developed for the specific detection and quantification of 2-Chloro-5-nitroaniline (Imp-A) as a potential genotoxic impurity in Vismodegib active pharmaceutical ingredient (API). The method achieved separation and quantification of Imp-A alongside three other structurally related impurities (Imp-B: 1-chloro-2-iodo-4-nitrobenzene; Imp-C: 1-(2-chloro-5-nitrophenyl)ethan-1-one; Imp-D: 2-chloro-5-nitrobenzoic acid) on a CSH C18 column (15.0 cm × 3.0 mm, 1.7 µm) maintained at 45°C with a mobile phase consisting of 0.05% formic acid in water [1].
| Evidence Dimension | Analytical specificity and retention behavior in impurity profiling |
|---|---|
| Target Compound Data | 2-Chloro-5-nitroaniline (Imp-A): Distinct chromatographic separation achieved under optimized LC-MS/MS conditions. |
| Comparator Or Baseline | Imp-B (1-chloro-2-iodo-4-nitrobenzene), Imp-C (1-(2-chloro-5-nitrophenyl)ethan-1-one), Imp-D (2-chloro-5-nitrobenzoic acid) |
| Quantified Difference | Complete resolution from all three co-occurring impurities; method validated for trace-level quantification suitable for genotoxic impurity control per ICH M7 guidelines. |
| Conditions | CSH C18 column (15.0 cm × 3.0 mm, 1.7 µm particles); mobile phase: 0.05% formic acid in water; temperature: 45°C; LC-MS/MS detection. |
Why This Matters
This validated method confirms that 2-Chloro-5-nitroaniline can be reliably quantified as a discrete impurity in a complex pharmaceutical matrix, supporting procurement of high-purity material for use as an analytical reference standard and ensuring compliance with stringent genotoxic impurity thresholds.
- [1] Rao, K. S.; et al. A Simple and Sensitive LC-MS/MS Method for Determination and Quantification of Potential Genotoxic Impurities in the Vismodegib Active Pharmaceutical Ingredient. Journal of Pharmaceutical Research International 2021, 33 (44B), 32654. View Source
